Scientific Field: Pharmaceutical Chemistry
Summary of Application: Hexanophenone is utilized in the synthesis of various pharmaceutical compounds. Its ketone group is reactive and can be involved in the formation of complex molecules used in drug development.
Synthesis of Derivatives: Hexanophenone derivatives are synthesized through reactions like Grignard reactions or Friedel-Crafts acylation.
Experimental Conditions: Reactions are typically carried out under inert atmospheres with precise temperature control to ensure the desired product is obtained.
Fungicidal Activity: Studies have shown that hexanophenone derivatives exhibit fungicidal properties.
Scientific Field: Cell Biology
Summary of Application: Hexanophenone is used in cell culture and transfection processes, which are integral to flow cytometry experiments.
Cell Labeling: Cells are labeled with hexanophenone derivatives that fluoresce under specific conditions, aiding in their detection and sorting.
Flow Cytometry Procedure: The labeled cells are passed through a flow cytometer, where they are sorted based on their fluorescence.
Cell Sorting Efficiency: The use of hexanophenone derivatives improves the efficiency and accuracy of cell sorting in flow cytometry experiments.
Summary of Application: Hexanophenone is used as a teaching tool in chemical education to demonstrate various organic reactions and synthesis techniques.
Instructional Material: Creating instructional materials that detail the procedures and safety measures associated with hexanophenone.
This extended analysis further showcases the versatility of hexanophenone in a wide range of scientific fields, emphasizing its significance in both industrial and academic research .
Hexanophenone is an organic compound with the chemical formula C₁₃H₁₈O and a CAS registry number of 942-92-7. It appears as a colorless to pale yellow liquid with a melting point of 25-26 °C and a boiling point of 265 °C, exhibiting a density of 0.958 g/cm³ . This compound belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. Its structure consists of a hexanoyl group attached to a phenyl ring, making it an interesting compound for various chemical applications.
Several methods exist for synthesizing hexanophenone:
Hexanophenone finds applications in various fields:
Hexanophenone shares structural similarities with several other ketones and aromatic compounds. Here are some comparable compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Octanophenone | C₁₅H₂₂O | Longer carbon chain; higher boiling point |
Nonanophenone | C₁₆H₂₄O | Further extended carbon chain; distinct odor |
Benzophenone | C₁₄H₁₁O | Contains two phenyl groups; used as UV filter |
Cyclohexanone | C₆H₁₁O | Cyclic structure; commonly used as a solvent |
Hexanophenone is unique due to its specific combination of properties derived from both the hexanoyl group and the phenyl ring, which influence its reactivity and applications compared to these similar compounds.
Irritant